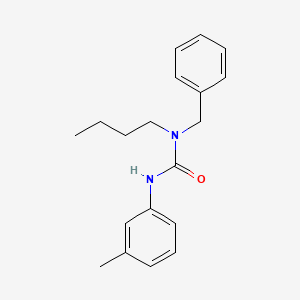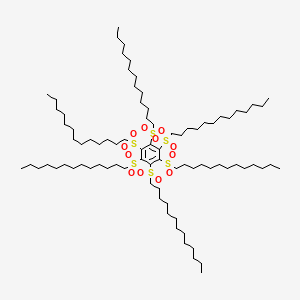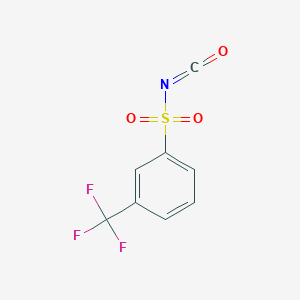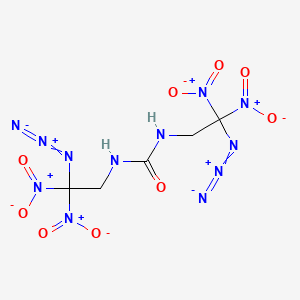
N,N'-Bis(2-azido-2,2-dinitroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(2-azido-2,2-dinitroethyl)urea is a highly energetic compound known for its potential applications in various fields, including material sciences and energetic materials. This compound contains multiple azido and nitro groups, making it a subject of interest for researchers studying high-energy materials and their applications.
Métodos De Preparación
The synthesis of N,N’-Bis(2-azido-2,2-dinitroethyl)urea involves multiple steps, typically starting with the nitration of urea derivatives. One common method includes the reaction of urea with nitric acid to form N,N’-dinitrourea, which is then further reacted with azide sources to introduce the azido groups . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained without unwanted side reactions.
Análisis De Reacciones Químicas
N,N’-Bis(2-azido-2,2-dinitroethyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles . The nitro groups can be reduced to amines under specific conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include triazoles and amines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N’-Bis(2-azido-2,2-dinitroethyl)urea has several scientific research applications, particularly in the field of energetic materials. Its high nitrogen content and energetic properties make it suitable for use in explosives and propellants . Additionally, the compound’s ability to release nitrogen gas upon decomposition makes it useful in material sciences for polymer crosslinking and other applications requiring high-energy release . Researchers are also exploring its potential use in the synthesis of new heterocyclic compounds and as a precursor for other high-energy materials.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(2-azido-2,2-dinitroethyl)urea involves the release of nitrogen gas upon decomposition. The azido groups decompose to form nitrogen gas, which contributes to the compound’s high-energy release. The nitro groups also play a role in the compound’s energetic properties by providing additional oxygen for combustion reactions . The molecular targets and pathways involved in these reactions are primarily related to the decomposition of the azido and nitro groups, leading to the formation of nitrogen gas and other byproducts.
Comparación Con Compuestos Similares
N,N’-Bis(2-azido-2,2-dinitroethyl)urea can be compared to other high-energy compounds, such as trinitrotoluene (TNT) and hexanitrohexaazaisowurtzitane (CL-20). While TNT is widely used as an explosive, N,N’-Bis(2-azido-2,2-dinitroethyl)urea offers higher nitrogen content and potentially greater energy release . CL-20, on the other hand, is known for its high density and energetic performance, but N,N’-Bis(2-azido-2,2-dinitroethyl)urea provides a different balance of properties, including its unique azido and nitro group combination . Other similar compounds include various azido and nitro derivatives, which share some of the energetic properties but differ in their specific applications and performance characteristics .
Propiedades
Número CAS |
90101-61-4 |
|---|---|
Fórmula molecular |
C5H6N12O9 |
Peso molecular |
378.18 g/mol |
Nombre IUPAC |
1,3-bis(2-azido-2,2-dinitroethyl)urea |
InChI |
InChI=1S/C5H6N12O9/c6-12-10-4(14(19)20,15(21)22)1-8-3(18)9-2-5(11-13-7,16(23)24)17(25)26/h1-2H2,(H2,8,9,18) |
Clave InChI |
BAHZSMRODKSKAH-UHFFFAOYSA-N |
SMILES canónico |
C(C(N=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-])NC(=O)NCC(N=[N+]=[N-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-[(pentylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14384123.png)

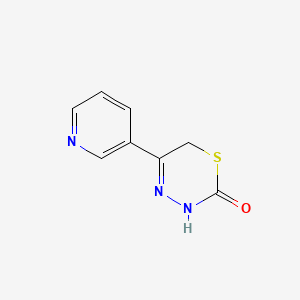

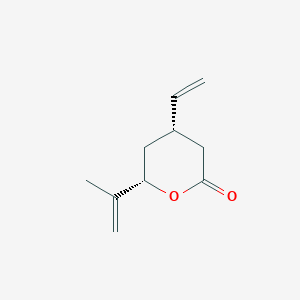
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)
![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)
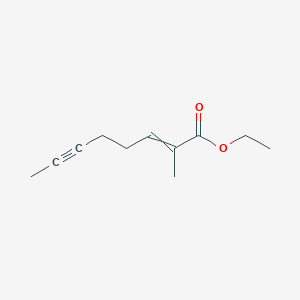
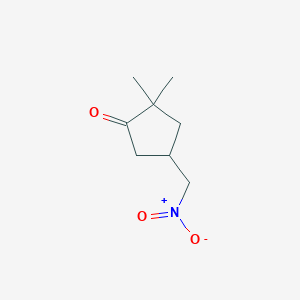
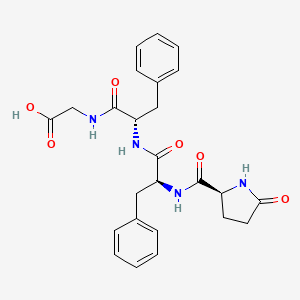
![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
